molecular formula C12H22N2O B11894534 N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide

N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B11894534
M. Wt: 210.32 g/mol
InChI Key: QUXJYDQHPXVBBZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-8-azaspiro[45]decane-2-carboxamide is a synthetic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom N,N-Dimethyl-8-azaspiro[4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted amine, with a carbonyl compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-8-azaspiro[4.5]decane-2-propanamine: Another azaspiro compound with similar structural features.

    8-Oxa-2-azaspiro[4.5]decane: A related compound with an oxygen atom in the spirocyclic structure.

Uniqueness

N,N-Dimethyl-8-azaspiro[45]decane-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N,N-dimethyl-8-azaspiro[4.5]decane-3-carboxamide

InChI

InChI=1S/C12H22N2O/c1-14(2)11(15)10-3-4-12(9-10)5-7-13-8-6-12/h10,13H,3-9H2,1-2H3

InChI Key

QUXJYDQHPXVBBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCC2(C1)CCNCC2

Origin of Product

United States

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